![molecular formula C13H16N4O3 B5599544 2-(2,5-dioxo-1-imidazolidinyl)-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5599544.png)
2-(2,5-dioxo-1-imidazolidinyl)-N-ethyl-N-(4-pyridinylmethyl)acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to "2-(2,5-dioxo-1-imidazolidinyl)-N-ethyl-N-(4-pyridinylmethyl)acetamide" involves novel approaches such as the copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines, using molecular oxygen, to create 1,2-carbonyl imidazo[1,2-a]pyridines. These compounds serve as important intermediates for preparing fine chemicals (Wang et al., 2015). Additionally, reactions of β-lactam carbenes with 2-pyridyl isonitriles have been reported to produce imidazo[1,2-a]pyridine derivatives, which are efficient fluorescent probes for mercury ion detection (Shao et al., 2011).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through crystallography, revealing that the imidazolidine-2,4-dione system is essentially planar, indicating significant stability and potential reactivity patterns. The dihedral angles between the planes of the imidazolidine and phenyl rings, as well as between the acetamide side chain and the imidazolidine ring, have been quantified to understand the compound's conformational preferences (Sethusankar et al., 2002).
Scientific Research Applications
Fluorescent Probes for Mercury Ion Detection
A one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, has been reported to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating efficient fluorescent probes for mercury ion detection both in acetonitrile and buffered aqueous solution (Shao et al., 2011).
Histamine H2-Receptor Antagonists
A series of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives were synthesized and found to exhibit good pharmacological activities as histamine H2-receptor antagonists, showing potent antisecretory and cytoprotective activity, which could have implications for ulcer treatment (Katsura et al., 1992).
Insecticidal Assessment
New heterocyclic compounds incorporating a thiadiazole moiety were synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating potential applications in pest control (Fadda et al., 2017).
Antiviral Activity
2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and prepared for testing as antirhinovirus agents, demonstrating the potential for developing new treatments for viral infections (Hamdouchi et al., 1999).
Cognition Enhancers
A series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones were synthesized and shown to possess potent antiamnestic activity, indicating their potential as cognition enhancers, with some compounds being significantly more potent than reference drugs (Pinza et al., 1993).
properties
IUPAC Name |
2-(2,5-dioxoimidazolidin-1-yl)-N-ethyl-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-2-16(8-10-3-5-14-6-4-10)12(19)9-17-11(18)7-15-13(17)20/h3-6H,2,7-9H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCADRPYJSNVNRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)CN2C(=O)CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxo-1-imidazolidinyl)-N-ethyl-N-(4-pyridinylmethyl)acetamide |
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